N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine
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Overview
Description
N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine is a compound that features the 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine typically involves the reaction of 3,4,5-trimethoxyphenylacetate with hydroxylamine under controlled conditions. One common method includes the use of dimethylaminopyridine (DMAP) and anhydrous dichloromethane as solvents, with the reaction being carried out at low temperatures (0°C) and then gradually warmed to room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxylamine group to a nitroso or nitro group.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting various enzymes and proteins, making it useful in biochemical studies.
Medicine: Due to its pharmacophore properties, it is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to apoptosis in cancer cells. Additionally, the compound can inhibit various enzymes and proteins, contributing to its diverse biological activities .
Comparison with Similar Compounds
N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine can be compared with other compounds containing the 3,4,5-trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications
These compounds share similar pharmacophore properties but differ in their specific applications and biological activities. This compound is unique due to its hydroxylamine group, which provides distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C11H17NO4/c1-14-9-6-8(4-5-12-13)7-10(15-2)11(9)16-3/h6-7,12-13H,4-5H2,1-3H3 |
InChI Key |
ALKVNYLINLGCJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCNO |
Origin of Product |
United States |
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